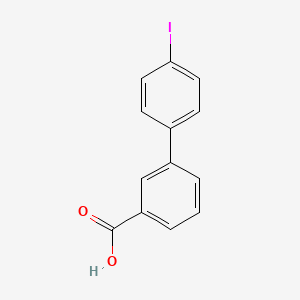

4'-Iodobiphenyl-3-carboxylic acid

Overview

Description

4’-Iodobiphenyl-3-carboxylic acid, also known as 3-(4-iodophenyl)benzoic acid, is a chemical compound with the molecular formula C13H9IO2 . It is used in laboratory chemicals for scientific research and development .

Synthesis Analysis

A paper published in Angewandte Chemie International Edition discusses a Pd (II)-catalyzed tandem γ-methylene C−H arylation and lactonization of aliphatic acids enabled by a L,X-type CarboxPyridone ligand . This method allows for the synthesis of a wide range of γ-arylated γ-lactones in a single step from aliphatic acids in moderate to good yield .Molecular Structure Analysis

The molecular structure of 4’-Iodobiphenyl-3-carboxylic acid consists of 13 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .Scientific Research Applications

Crystal Structure Analysis

The crystal structure of related iodobiphenyl carboxylic acids, like 2'-iodobiphenyl-4-carboxylic acid, has been studied in detail. These studies provide insights into the molecular configuration, including the angles between phenyl rings and the carboxyl group, which are essential in understanding the physical and chemical properties of such compounds (Sutherland, 1970).

Synthetic Approaches and Intermediates

Research has been conducted on synthetic approaches towards compounds similar to 4'-Iodobiphenyl-3-carboxylic acid. For instance, the synthesis and characterization of 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid and its intermediates have been explored, which is valuable in the preparation of metal-organic frameworks (Ardeleanu et al., 2018).

Photopolymerization

This compound and similar compounds have potential applications in photopolymerization processes. Studies have explored the use of carboxylic acids as part of photoinitiating systems for free-radical polymerization, providing insights into the role of these compounds in advanced materials science (Wrzyszczyński et al., 2000).

Carboxylic Acid Functionalization

The functionalization of carboxylic acids, including this compound, is a significant area of research. Studies have focused on direct C–H activation and functional transformation of these acids, highlighting their importance in various research fields and applications (Uttry & van Gemmeren, 2019).

Educational Materials Development

The development of educational materials, such as Problem-Based Learning (PBL) worksheets for topics like Carboxylic Acid, indirectly highlights the educational importance of understanding these compounds in academic settings (Fauziah & Suryelita, 2019).

Microbial Tolerance to Carboxylic Acids

Research on microbial mechanisms of tolerance to weak acid stress, including carboxylic acids, underscores the biological relevance of these compounds. This knowledge impacts various fields such as medicine, health, food safety, and the environment (Mira & Teixeira, 2013).

Protodecarboxylation and Decarboxylative Iodination

Studies on microwave-assisted silver-catalyzed protodecarboxylation and decarboxylative iodination of aromatic carboxylic acids, including those similar to this compound, are significant for understanding the chemical transformations and potential applications in chemical, biological, and medicinal research (Zhan & Li, 2017).

Separation and Detection Techniques

The use of carboxylic acids, including this compound, in separation and detection techniques such as chromatography has been explored. This research contributes to analytical chemistry, particularly in the optimization of the separation of anions (Elfakir et al., 1998).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4’-Iodobiphenyl-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles. Additionally, the carboxylic acid group allows for interactions with enzymes involved in carboxylation and decarboxylation reactions. For instance, 4’-Iodobiphenyl-3-carboxylic acid can interact with carboxylase enzymes, facilitating the transfer of carboxyl groups to other substrates .

Cellular Effects

The effects of 4’-Iodobiphenyl-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4’-Iodobiphenyl-3-carboxylic acid has been shown to modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4’-Iodobiphenyl-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The iodine atom in the compound can form halogen bonds with amino acid residues in proteins, influencing their conformation and activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions with enzyme active sites, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression by altering the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Iodobiphenyl-3-carboxylic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term exposure to 4’-Iodobiphenyl-3-carboxylic acid in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 4’-Iodobiphenyl-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, 4’-Iodobiphenyl-3-carboxylic acid can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .

Metabolic Pathways

4’-Iodobiphenyl-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo metabolic transformations such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can affect the levels of metabolites and influence metabolic flux, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4’-Iodobiphenyl-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake into cells. Once inside, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of 4’-Iodobiphenyl-3-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4’-Iodobiphenyl-3-carboxylic acid may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification. This localization can influence the compound’s effects on cellular processes and its overall biochemical activity .

properties

IUPAC Name |

3-(4-iodophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIVQLVJWMCPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567335 | |

| Record name | 4'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57498-62-1 | |

| Record name | 4'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B1628082.png)

![5-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628083.png)

![5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628084.png)

![3-[Dimethyl(nonyl)azaniumyl]propyl sulfate](/img/structure/B1628091.png)